Dioxouranium;dihydrofluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

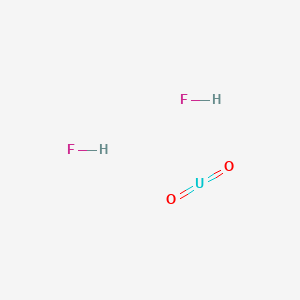

Dioxouranium(VI) dihydrofluoride (UO₂F₂·2HF) is a uranyl compound characterized by the UO₂²⁺ core coordinated with fluoride (F⁻) and hydrogen fluoride (HF) ligands. Its structure typically involves pentagonal or hexagonal bipyramidal geometry around the uranium center, with axial oxygen atoms and equatorial fluoride ligands . This compound is notable for its role in nuclear fuel processing and uranium extraction, where its solubility and ligand-exchange kinetics are critical .

准备方法

Synthetic Routes and Reaction Conditions: Dioxouranium;dihydrofluoride can be synthesized through the reaction of uranium hexafluoride (UF₆) with water vapor. The reaction typically involves the hydrolysis of uranium hexafluoride to form uranyl fluoride (UO₂F₂), which can further react under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of uranium hexafluoride in a hydrolysis reactor, followed by pyrohydrolysis to convert the intermediate uranyl fluoride to the desired product. This process requires precise control of temperature, pressure, and reagent flow to ensure the efficient conversion of uranium hexafluoride to this compound .

化学反应分析

Types of Reactions: Dioxouranium;dihydrofluoride undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the uranium center can be reduced or oxidized depending on the reaction conditions.

Substitution Reactions: Fluorine atoms in the compound can be substituted by other ligands, such as hydroxyl or nitrate groups, under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the uranium center.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can reduce the uranium center.

Substitution: Reagents like nitric acid or hydroxylamine can facilitate substitution reactions.

Major Products:

Oxidation: Formation of higher oxidation state uranium compounds.

Reduction: Formation of lower oxidation state uranium compounds.

Substitution: Formation of uranyl complexes with different ligands.

科学研究应用

Nuclear Chemistry

Nuclear Fuel Production

Dioxouranium; dihydrofluoride is primarily utilized in the production of uranium dioxide (UO2), which serves as nuclear fuel. The conversion process typically involves the reaction of uranium hexafluoride (UF6) with steam to produce uranyl fluoride (UO2F2), which can then be further processed to yield UO2 powder suitable for nuclear reactors. This method is advantageous as it eliminates the need for wet processing, resulting in a more manageable powder form .

Table 1: Comparison of Uranium Conversion Processes

| Process Type | Description | Advantages |

|---|---|---|

| Wet Processing | Traditional method using aqueous solutions | Established technique |

| Dry Processing | Involves gas-phase reactions | Reduces handling complexity, stable product |

| Direct Conversion from UF6 | Reacts UF6 with steam to form UO2F2 | Efficient, high surface area product |

Environmental Applications

Uranium Remediation

Dioxouranium; dihydrofluoride has been investigated for its role in environmental remediation, particularly in the decontamination of uranium from soil and water sources. The compound can form stable complexes with various ligands, facilitating the removal of uranium from contaminated sites .

Case Study: Uranium Contamination in Groundwater

A study demonstrated that dioxouranium; dihydrofluoride could effectively bind with organic ligands, reducing uranium mobility in groundwater systems. This property is crucial for developing strategies to mitigate uranium contamination in affected areas.

Analytical Chemistry

Spectroscopic Analysis

Dioxouranium; dihydrofluoride is utilized as a standard reference material in spectroscopic techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. The compound's well-defined structure allows researchers to study uranium's behavior in various chemical environments, aiding in the understanding of its coordination chemistry .

Research and Development

Material Science Research

In material science, dioxouranium; dihydrofluoride serves as a precursor for synthesizing advanced materials. Its unique chemical properties enable the development of novel uranium-based compounds that can be explored for various applications, including catalysis and sensor technology.

Case Studies and Research Findings

Hydrolysis Studies

Research has shown that the hydrolysis of dioxouranium; dihydrofluoride leads to the formation of polynuclear hydroxo species, which are critical for understanding uranium's behavior in aquatic environments. A notable study indicated that at different pH levels, distinct hydrolysis products were formed, influencing uranium's solubility and reactivity .

Table 2: Hydrolysis Products of Dioxouranium; Dihydrofluoride

| pH Level | Hydrolysis Product | Description |

|---|---|---|

| 4.1 | Polynuclear Hydroxo Species | Formation indicated by U-U interaction |

| 7 | Schoepite-like Structure | Precipitate formation at neutral pH |

| >1 | Monomeric Four Coordinated Complex | Stable complex formation at high pH |

作用机制

The mechanism of action of dioxouranium;dihydrofluoride involves its interaction with various molecular targets and pathways. The uranium center can coordinate with different ligands, influencing the compound’s reactivity and stability. Quantum chemical studies have shown that the compound can undergo ligand exchange and redox reactions, which are crucial for its applications in nuclear and materials chemistry .

相似化合物的比较

Structural Comparisons with Similar Uranyl Compounds

Coordination Geometry and Bond Lengths

- Dioxouranium(VI)-ODA/TODA Complexes : These complexes exhibit pentagonal coordination (e.g., UO₂(ox)₃⁴⁻) with uranium-oxygen bond lengths averaging 1.76–1.82 Å, as determined by Raman spectroscopy .

- Di-μ-Fluoro-Bis[dioxouranyl] Compounds : Fluoride-bridged structures (e.g., [UO₂F₂]₂) show U–F bond lengths of ~2.2 Å and U–O bonds of 1.75 Å, forming dimeric units .

- Schiff Base Complexes : Uranyl(VI) complexes with Schiff bases (e.g., salicylidene ligands) adopt seven-coordinate geometries, with U–N and U–O bond lengths of 2.5 Å and 2.3 Å, respectively .

Key Difference: UO₂F₂·2HF often exhibits higher coordination numbers (8–9) compared to monomeric Schiff base complexes (7-coordinate) .

Thermodynamic Stability and Formation Constants

Formation constants (log β) for uranyl complexes vary significantly with ligand type:

Comparison : The lower log β of TODA complexes compared to ODA highlights the weaker affinity of sulfur-containing ligands for UO₂²⁺. UO₂F₂·2HF exhibits moderate stability, influenced by fluoride’s hard Lewis basicity .

Kinetic Behavior in Complexation Reactions

- Br-PADAP Ligand: The complexation rate of UO₂²⁺ with Br-PADAP in 1:1 water-ethanol follows pseudo-first-order kinetics, with a rate constant of 1.2 × 10⁻³ s⁻¹ .

- Arsenazo III : Reaction with UO₂²⁺ proceeds via a two-step mechanism, with rate constants of 0.15 s⁻¹ (fast) and 0.02 s⁻¹ (slow) .

- UO₂F₂·2HF : Fluoride ligands enable rapid ligand exchange, critical in solvent extraction processes using TBU or TBP .

Key Insight : UO₂F₂·2HF’s kinetic lability contrasts with the slower kinetics of aromatic ligands like Br-PADAP, reflecting differences in ligand denticity and steric effects .

生物活性

Dioxouranium; dihydrofluoride (DUHF) is a compound that contains uranium in its +6 oxidation state, complexed with fluoride ions. Understanding its biological activity is crucial due to the potential health risks associated with uranium compounds, particularly in environmental and occupational settings. This article summarizes the current knowledge on the biological activity of DUHF, including its mechanisms of action, toxicity, and implications for human health.

Dioxouranium; dihydrofluoride can be represented by the formula UO2F2. The compound typically appears as a pale yellow solid and is known for its solubility in water, which enhances its bioavailability and potential toxicity .

Mechanisms of Toxicity

The biological activity of DUHF primarily stems from the uranium ion’s interactions at the cellular level. Uranium can disrupt various biological processes through several mechanisms:

- Renal Toxicity : Uranium compounds, including DUHF, are nephrotoxic. They can accumulate in renal tissues, leading to cellular damage and impaired kidney function. Studies indicate that uranium interferes with mitochondrial function and ATP utilization in renal proximal tubules, which can cause cell death and renal failure .

- Genotoxicity : Uranium exposure has been linked to DNA damage. Ionizing radiation emitted by uranium can induce mutations and chromosomal aberrations, contributing to carcinogenesis . The uranyl ion (UO22+) forms complexes with cellular macromolecules, which may lead to further genotoxic effects.

- Inflammatory Response : Exposure to uranium can activate inflammatory pathways. Research shows that uranium induces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which can exacerbate tissue damage and contribute to chronic inflammatory conditions .

Antimicrobial Activity

Some studies have explored the antibacterial properties of uranium complexes. For instance, research involving uranyl complexes has demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms proposed include disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity Assessments

Cytotoxicity studies using mammalian cell lines have shown that uranium compounds can induce cell death at certain concentrations. These studies often employ assays such as MTT or LDH release assays to assess cell viability following exposure to DUHF or similar compounds .

Case Studies

- Environmental Exposure : A case study involving workers at a uranium processing facility revealed elevated levels of renal dysfunction associated with chronic exposure to uranium compounds, including DUHF. Monitoring showed significant increases in biomarkers indicative of kidney injury over time .

- Animal Studies : In animal models, exposure to dioxouranium compounds has resulted in significant renal damage and alterations in blood biochemistry, supporting findings from human studies regarding nephrotoxicity .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for dioxouranium dihydrofluoride, and how do reaction conditions influence product purity?

- Methodological Answer : Dioxouranium dihydrofluoride synthesis typically involves uranyl nitrate hexahydrate reacting with hydrofluoric acid under controlled pH and temperature. For example, uranium(VI) oxide hydrate reacts with HF in aqueous media, with pH maintained below 3 to avoid hydrolysis. Product purity is influenced by stoichiometric ratios (e.g., excess HF reduces side products like uranyl fluoride hydrates) and drying protocols (e.g., vacuum desiccation minimizes residual moisture) .

- Data Contradictions : Some studies report variations in crystallinity due to humidity during synthesis, necessitating X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to validate phase purity .

Q. Which spectroscopic techniques are most reliable for characterizing dioxouranium dihydrofluoride’s structural features?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies U–O and U–F vibrational modes. The uranyl (UO₂²⁺) asymmetric stretch typically appears at 920–950 cm⁻¹, while U–F stretches occur at 400–450 cm⁻¹ .

- Raman Spectroscopy : Resolves lattice vibrations and ligand coordination symmetry. For example, Raman bands at 840–860 cm⁻¹ confirm linear uranyl ion geometry .

Q. How does dioxouranium dihydrofluoride’s stability vary under different environmental conditions?

- Methodological Answer : Stability studies require controlled exposure to humidity, temperature, and light. For instance:

- Hydrolysis : At pH > 5, uranyl fluoride complexes hydrolyze to form uranium oxides, detectable via pH-dependent solubility tests and mass loss in TGA .

- Thermal Stability : Decomposition above 300°C releases HF, monitored by coupled TGA-mass spectrometry .

Advanced Research Questions

Q. What methodologies optimize the separation of dioxouranium dihydrofluoride from mixed actinide fluoride systems?

- Methodological Answer : Microfluidic solvent extraction using ionic liquids (e.g., [C₄mim][NTf₂]) achieves high selectivity. Parameters include:

- Flow Rates : Droplet-based systems (10–50 µL/min) enhance interfacial mass transfer for uranium(VI) .

- Ligand Design : Calixarene derivatives with fluorophilic groups improve separation efficiency (e.g., 95% recovery in biphasic systems) .

Q. How can computational modeling predict dioxouranium dihydrofluoride’s reactivity in aqueous environments?

- Methodological Answer : Density Functional Theory (DFT) simulations model uranyl-fluoride hydration shells. Key parameters:

- Solvation Energy : Calculated ΔG for [UO₂(F)₂(H₂O)₃] → [UO₂(F)(OH)(H₂O)₃]⁺ + HF (ΔG ≈ +15 kJ/mol) .

- Reaction Pathways : Ab initio MD simulations track fluoride ligand exchange rates with hydroxyl groups .

Q. What are the analytical challenges in quantifying trace fluoride release from dioxouranium dihydrofluoride in environmental matrices?

- Methodological Answer : Ion-selective electrodes (ISEs) and fluorometric assays are used, but matrix interference (e.g., competing anions) requires:

- Sample Pretreatment : Chelation with TISAB (Total Ionic Strength Adjustment Buffer) masks interfering ions .

- Quality Control : Spiked recovery tests (85–110%) ensure accuracy in soil and water samples .

- Contradictions : Some studies report overestimations due to particulate-bound fluoride; centrifugation/filtration protocols must be standardized .

属性

Key on ui mechanism of action |

Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/ Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/ |

|---|---|

CAS 编号 |

13536-84-0 |

分子式 |

F2H2O2U |

分子量 |

310.040 g/mol |

IUPAC 名称 |

dioxouranium;dihydrofluoride |

InChI |

InChI=1S/2FH.2O.U/h2*1H;;; |

InChI 键 |

RXWCTKVOMOOHCV-UHFFFAOYSA-N |

SMILES |

O=[U]=O.F.F |

规范 SMILES |

O=[U]=O.F.F |

颜色/形态 |

Pale yellow, rhombohedral, hygroscopic Yellow, hygroscopic solid |

密度 |

6.37 |

熔点 |

300 °C (decomposes) |

Key on ui other cas no. |

13536-84-0 |

溶解度 |

Insoluble in benzene 64.4 g/100 g H2O at 20 °C |

同义词 |

uranyl fluoride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。